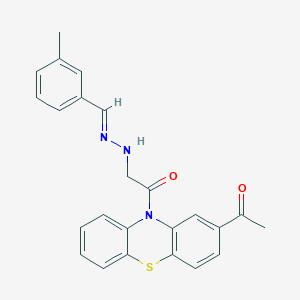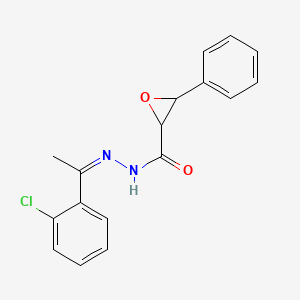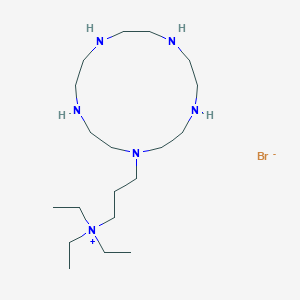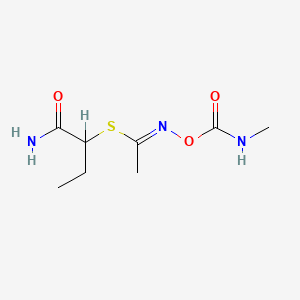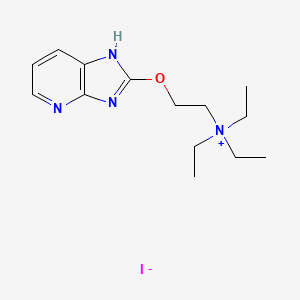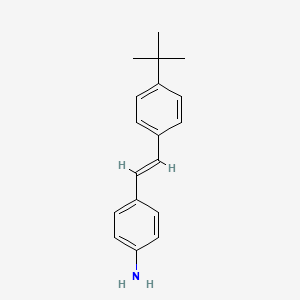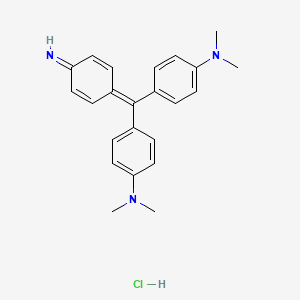
4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium dithionite.
Substitution: Nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of simpler aromatic compounds, while reduction can yield various reduced forms of the original compound .
Scientific Research Applications
4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular components. In biological applications, it binds to bacterial cell walls, disrupting their integrity and leading to cell death. The molecular targets include various enzymes and structural proteins within the cells .
Comparison with Similar Compounds
Similar Compounds
Methyl violet 6B: Another member of the methyl violet family with a slightly different structure and properties.
Crystal violet:
Uniqueness
4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a pH indicator and its use in Gram staining make it particularly valuable in scientific research .
Properties
CAS No. |
84215-49-6 |
|---|---|
Molecular Formula |
C23H26ClN3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C23H25N3.ClH/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4;/h5-16,24H,1-4H3;1H |
InChI Key |
WWKGVZASJYXZKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






